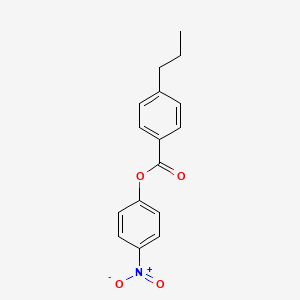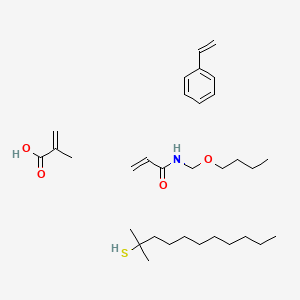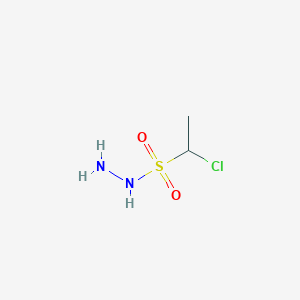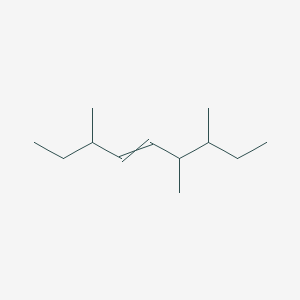
3,6,7-Trimethylnon-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trimethylnon-4-ene is an organic compound with the molecular formula C12H24. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a nonane backbone with three methyl groups attached at the 3rd, 6th, and 7th positions, and a double bond located at the 4th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylnon-4-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable alkene precursor with methylating agents. For instance, starting from a nonane derivative, selective methylation at the desired positions followed by dehydrogenation can yield the target compound. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that facilitate the addition of methyl groups to a nonane backbone. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methylation reactions. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,7-Trimethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 3,6,7-Trimethylnonane.
Substitution: The methyl groups can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 3,6,7-Trimethylnonane.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,6,7-Trimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a model compound to study alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,6,7-Trimethylnon-4-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,7-Trimethylnonane: A similar compound with a saturated hydrocarbon structure.
3,6,6-Trimethyl-4-nonene: Another alkene with a different methyl group arrangement.
Uniqueness
3,6,7-Trimethylnon-4-ene is unique due to its specific arrangement of methyl groups and the position of the double bond. This structural uniqueness influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
64780-99-0 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
3,6,7-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-10(3)8-9-12(5)11(4)7-2/h8-12H,6-7H2,1-5H3 |
Clé InChI |
NJYPVDMHHKXYAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=CC(C)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
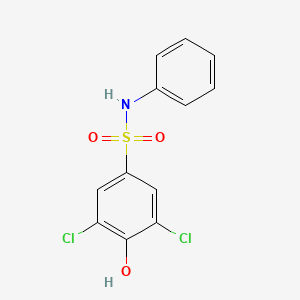
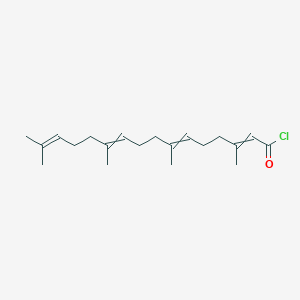
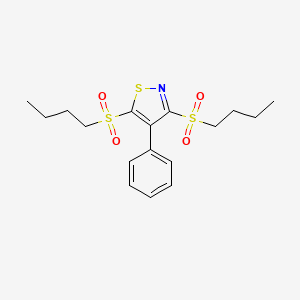
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
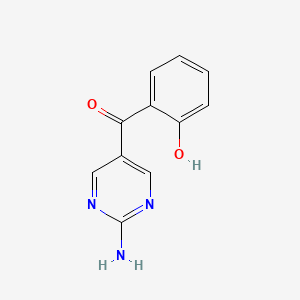
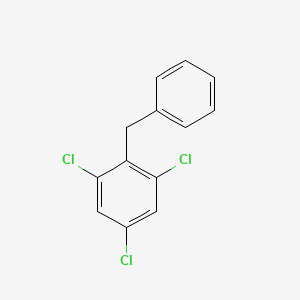
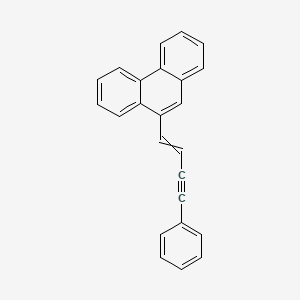
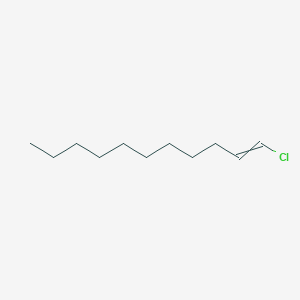
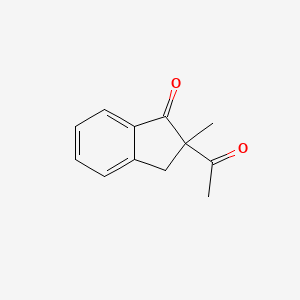
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
